6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

Beschreibung

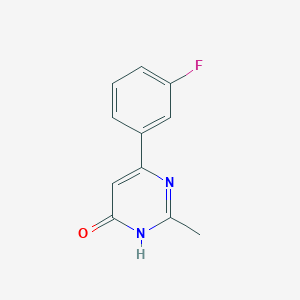

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOXBWWFBZFUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorophenyl group and a hydroxyl moiety, suggests possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas, including anticancer and anti-inflammatory applications.

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and AGS (gastric adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for AGS cells were reported at approximately 53.02 µM, indicating moderate potency against this cell line .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis in cancer cells, as evidenced by morphological changes observed in treated cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

- COX Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Antibacterial Efficacy : Studies have shown that similar pyrimidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds suggest potential effectiveness against pathogens such as E. coli and S. aureus .

Research Findings and Case Studies

| Study | Cell Line/Target | IC50 Value (µM) | Activity |

|---|---|---|---|

| Study A | HeLa | 40.00 | Anticancer |

| Study B | AGS | 53.02 | Anticancer |

| Study C | COX-2 | 0.04 | Anti-inflammatory |

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol has significant antimicrobial properties. Its structure allows it to interfere with the metabolic pathways of various pathogens, making it a candidate for drug development against resistant bacterial strains.

- Mechanism : The hydroxyl group at position four facilitates nucleophilic substitution reactions, enhancing its reactivity and binding affinity to biological targets.

Antiviral Properties

Similar compounds have shown efficacy against viral pathogens by inhibiting viral replication mechanisms. The fluorinated phenyl ring enhances the compound's binding affinity to viral proteins, potentially leading to effective antiviral therapies.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in managing inflammatory diseases.

Case Study: COX Inhibition

In vitro studies revealed that this compound exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib:

| Compound | IC50 COX-2 (µM) | Standard Control |

|---|---|---|

| This Compound | 0.04 ± 0.01 | Celecoxib (0.04 ± 0.01) |

This suggests that the compound could serve as an effective anti-inflammatory agent.

Anticancer Activity

Preliminary investigations have highlighted the anticancer potential of this compound across various cancer cell lines. It has shown cytotoxic effects on human non-small cell lung cancer (A549) cells.

Case Study: Lung Cancer Cells

A study reported that treatment with this compound resulted in increased apoptosis in A549 cells through mitochondrial pathways and caspase activation:

| Compound | IC50 (µM) | Comparison Control |

|---|---|---|

| This Compound | 1.5 ± 0.05 | 5-Fluorouracil (4.98 ± 0.41) |

This data indicates a promising therapeutic profile for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

a) 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol

b) 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol

- Structure : Iodine at the phenyl 4-position.

- Properties: Higher molecular weight (312.11 g/mol) due to iodine’s atomic mass.

c) 6-(Difluoromethyl)-2-methylpyrimidin-4-ol

- Structure : Difluoromethyl group replaces the 3-fluorophenyl moiety.

- Properties : The difluoromethyl group enhances metabolic stability and electron-withdrawing effects, common in agrochemical and pharmaceutical design .

Analogs with Heterocyclic or Functional Group Variations

a) 4-Methyl-6-(methylthio)pyrimidin-2-ol

b) 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

- Structure : Chloromethyl (-CH₂Cl) at position 6 and phenyl at position 2.

- Applications : Reactive chloromethyl group enables further functionalization, making it a versatile intermediate in organic synthesis .

Physicochemical Property Comparison

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Notable Features |

|---|---|---|---|---|

| 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol | 220.21* | 1.30* | 360* | Fluorine enhances electronegativity |

| 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol | 220.65 | 1.31 | 368.6 | Higher lipophilicity |

| 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol | 312.11 | N/A | N/A | High atomic mass of iodine |

| 4-Methyl-6-(methylthio)pyrimidin-2-ol | 170.23 | N/A | N/A | Thioether improves metabolic stability |

*Predicted values based on structural analogs .

Vorbereitungsmethoden

The synthesis of 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol generally involves constructing the pyrimidine core followed by the introduction of the 3-fluorophenyl substituent at the 6-position. The hydroxyl group at the 4-position and the methyl group at the 2-position are integral to the pyrimidine framework.

Key synthetic approaches include:

- Nucleophilic substitution on pyrimidine derivatives

- Lithiation followed by electrophilic substitution

- Base-catalyzed condensation reactions

- Use of organometallic intermediates for carbon-carbon bond formation

Preparation via Base-Catalyzed Condensation and Substitution

One reported approach involves the preparation of pyrimidin-4-ol derivatives by reacting substituted pyrimidine precursors with fluorophenyl-containing reagents under basic conditions.

For example, sodium hydride (NaH) is used as a base to deprotonate the pyrimidin-4-ol precursor, facilitating nucleophilic substitution with 2,4-dichloropyrimidine derivatives in polar aprotic solvents like N-methylpyrrolidone (NMP) under argon atmosphere and controlled temperature (0–25 °C).

The reaction proceeds with stirring for 1–2 hours, followed by aqueous workup and purification by silica gel chromatography, yielding the desired fluorophenyl-substituted pyrimidin-4-ol compounds with moderate to good yields (e.g., 11–81%).

Lithiation and Nucleophilic Addition Method

Another effective method involves lithiation of pyrimidine derivatives followed by nucleophilic addition to fluorophenyl ketones or esters.

Lithiation is typically performed using lithium diisopropylamide (LDA) at low temperatures (e.g., −70 to −55 °C) in anhydrous tetrahydrofuran (THF), generating a reactive anion at the 6-position of the pyrimidine ring.

Subsequent addition of 3-fluorophenyl-containing electrophiles such as 2-fluorophenylacetone or 4-fluoroacetophenone leads to carbon-carbon bond formation, introducing the fluorophenylalkyl or fluorophenylalkenyl side chain at the 6-position.

The reaction mixture is then neutralized, and the product is extracted and purified. This method allows for the formation of both saturated and unsaturated side chains, with the possibility of tautomeric forms (keto/enol).

Use of Organometallic Intermediates and Reductive Steps

Preparation of intermediates such as 2-chloro-1-(3,4-difluorophenyl)ethanone is achieved via Friedel-Crafts acylation using aluminium trichloride and chloroacetyl chloride, followed by reduction or further functionalization in inert solvents like toluene at controlled temperatures (25–45 °C).

The organometallic intermediates are then subjected to reactions with phosphonate esters or bases like sodium hydride or potassium tert-butoxide to form key intermediates en route to the target compound.

These steps are critical for introducing the fluorophenyl moiety and establishing the correct substitution pattern on the pyrimidine ring.

Reaction Conditions and Solvents

Common solvents include toluene, THF, acetone, and NMP, chosen for their inertness and ability to dissolve reactants and bases effectively.

Temperatures are carefully controlled, often ranging from 0 °C to 80 °C depending on the reaction step, to optimize yield and selectivity.

Bases such as sodium hydride, potassium tert-butoxide, and sodium hydroxide are employed to deprotonate intermediates and facilitate nucleophilic substitutions.

Purification and Characterization

Purification is typically performed by silica gel column chromatography using mixtures of hexane and ethyl acetate or other suitable eluents.

Recrystallization from solvents like ethanol is used to obtain analytically pure compounds.

Characterization includes thin-layer chromatography (TLC) monitoring, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction for structural confirmation.

Summary Table of Preparation Methods

Research Findings and Observations

The lithiation method provides a versatile route to introduce various fluorophenyl side chains with control over saturation and unsaturation, impacting the stability and electronic properties of the final compound.

Base-catalyzed substitution reactions are straightforward but require careful control of moisture and oxygen to prevent side reactions.

The use of organometallic intermediates and Friedel-Crafts acylation is well-established for preparing fluorophenyl ketone intermediates, which are crucial for subsequent transformations.

Single-crystal X-ray diffraction studies confirm the molecular structure and purity of synthesized pyrimidin-4-ol derivatives, supporting the reliability of synthetic protocols.

Q & A

Basic: What are the standard synthetic routes for 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol, and how are intermediates characterized?

Answer:

The compound is typically synthesized via cyclocondensation of substituted ketones with urea/thiourea derivatives under basic conditions. For example:

- Step 1: React 3-fluorophenylprop-2-en-1-one with methylurea in ethanol under reflux with NaOH .

- Step 2: Purify via recrystallization and confirm structure using FTIR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, pyrimidine CH3 at δ 2.5 ppm), and mass spectrometry (m/z ~220 for [M+H]⁺) .

- Key Challenge: Regioselectivity in cyclization; optimize solvent (e.g., ethanol vs. DMF) and temperature (80–100°C) to minimize byproducts .

Advanced: How can cross-coupling reactions be optimized to introduce substituents at the pyrimidine ring?

Answer:

Suzuki-Miyaura coupling is effective for aryl functionalization:

- Method: Use 4-chloro-2-methylpyrimidine as a precursor. React with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 100°C, pH 10 .

- Optimization:

- Catalyst Loading: 5 mol% Pd for >90% yield.

- Base: Na₂CO₃ outperforms K₂CO₃ in minimizing hydrolysis.

- Analysis: Monitor reaction progress via HPLC (C18 column, acetonitrile/H₂O gradient) .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

Step 1: Generate 3D conformers using Gaussian09 (B3LYP/6-31G* basis set) .

Step 2: Dock into target proteins (e.g., kinase ATP-binding sites) with AutoDock Vina. Key parameters:

- Grid Box: Centered on catalytic lysine (e.g., 20 ų).

- Scoring: Prioritize hydrogen bonds with fluorophenyl and pyrimidine-OH groups .

Validation: Compare docking scores with experimental IC₅₀ values from enzyme assays .

Basic: How is the compound evaluated for anti-inflammatory or antimicrobial activity?

Answer:

- In Vitro Assays:

- Anti-inflammatory: Inhibit COX-2 in LPS-induced RAW 264.7 macrophages (IC₅₀ via ELISA for PGE₂) .

- Antimicrobial: Test against S. aureus (MIC via broth microdilution; 24–48 hr incubation) .

- Controls: Use indomethacin (COX-2) and ciprofloxacin (antimicrobial) as benchmarks.

Advanced: How are crystallographic data analyzed to resolve the pyrimidine ring’s puckering conformation?

Answer:

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer .

- Refinement: SHELXL for least-squares minimization; analyze displacement parameters (Uᵢⱼ) for thermal motion .

- Puckering Analysis: Apply Cremer-Pople coordinates (θ, φ) to quantify ring distortion. For 6-membered rings, θ > 10° indicates significant puckering .

- Software: ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data for hydroxyl group positioning?

Answer:

- Conflict: NMR may suggest tautomeric equilibrium (enol vs. keto forms), while X-ray shows a static enol configuration.

- Resolution:

Advanced: What strategies differentiate substituent effects on bioactivity in fluorophenyl-pyrimidine analogs?

Answer:

- SAR Study: Synthesize analogs with substituents at C2 (e.g., -CH₃ vs. -CF₃) and C6 (e.g., 3-F vs. 4-F phenyl).

- Analysis:

- LogP Measurements: Assess lipophilicity (HPLC retention time vs. octanol/water partitioning).

- Activity Cliffs: Compare IC₅₀ shifts; e.g., 3-F-phenyl enhances COX-2 inhibition by 2-fold vs. 4-F .

- Data Tools: Use Schrödinger’s Canvas for clustering analogs by substituent properties .

Basic: What chromatographic methods ensure purity >98% for in vivo studies?

Answer:

- HPLC Conditions:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: 60:40 Acetonitrile/0.1% TFA in H₂O.

- Flow Rate: 1.0 mL/min; UV detection at 254 nm .

- Validation: Spike with synthetic impurities (e.g., des-fluoro byproduct) to confirm resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.